molecular formula C19H18N2O2 B4399659 3-ethoxy-N-(2-methyl-5-quinolinyl)benzamide

3-ethoxy-N-(2-methyl-5-quinolinyl)benzamide

Cat. No. B4399659
M. Wt: 306.4 g/mol
InChI Key: ZTQOIWGNNWGTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(2-methyl-5-quinolinyl)benzamide, also known as E-3174, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

3-ethoxy-N-(2-methyl-5-quinolinyl)benzamide exerts its pharmacological effects by inhibiting ACE, an enzyme that plays a crucial role in the regulation of blood pressure and fluid balance. By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor. This results in the dilation of blood vessels, leading to a decrease in blood pressure. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines and growth factors, thereby reducing inflammation and fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive animal models and humans. Additionally, this compound has been shown to reduce cardiac hypertrophy and fibrosis in animal models of heart failure. Moreover, this compound has been found to reduce inflammation and fibrosis in animal models of lung and liver diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-ethoxy-N-(2-methyl-5-quinolinyl)benzamide in lab experiments is its potent and selective ACE inhibitory activity. This makes it a useful tool for studying the role of ACE in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 3-ethoxy-N-(2-methyl-5-quinolinyl)benzamide. One potential area of investigation is its use in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the lungs. Additionally, this compound could be studied for its potential use in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis. Moreover, the development of more soluble and bioavailable analogs of this compound could enhance its therapeutic potential.

Scientific Research Applications

3-ethoxy-N-(2-methyl-5-quinolinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent angiotensin-converting enzyme (ACE) inhibitory activity, making it a promising candidate for the treatment of hypertension and related cardiovascular disorders. Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic effects, suggesting its potential use in the treatment of various inflammatory and fibrotic diseases.

properties

IUPAC Name

3-ethoxy-N-(2-methylquinolin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-15-7-4-6-14(12-15)19(22)21-18-9-5-8-17-16(18)11-10-13(2)20-17/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQOIWGNNWGTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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